molecular formula C11H11NO4 B12680545 O-(Methoxycarbonyl)-N-(1-methyl-2-oxo-2-phenylethylidene)hydroxylamine CAS No. 70979-95-2

O-(Methoxycarbonyl)-N-(1-methyl-2-oxo-2-phenylethylidene)hydroxylamine

Cat. No.: B12680545
CAS No.: 70979-95-2
M. Wt: 221.21 g/mol
InChI Key: ZOSXMYXXXWLINL-XYOKQWHBSA-N
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Description

O-(Methoxycarbonyl)-N-(1-methyl-2-oxo-2-phenylethylidene)hydroxylamine (CAS 70979-95-2) is a specialized chemical building block with the molecular formula C11H11NO4 and a molecular weight of 221.21 g/mol . This compound features a methoxycarbonyl group, a functionality known in synthetic chemistry for its role as a protecting group and its utility in constructing complex molecules . The structure incorporates an α-oxo ketone moiety, a feature present in compounds isolated from natural sources like Delphinium grandiflorum , which highlights the relevance of such structures in medicinal and natural product chemistry research . Compounds with methoxycarbonyl and carbonyl groups serve as key intermediates in various synthetic transformations, including oxidation reactions and the synthesis of α-hydroxy ketones, which are valuable scaffolds in organic synthesis . Its defined structure, confirmed by identifiers such as SMILES (C1=C(C(=O)C(=N/OC(OC)=O)/C)C=CC=C1) and InChIKey (ZOSXMYXXXWLINL-XYOKQWHBSA-N), makes it a precise reagent for method development and the synthesis of novel chemical entities in a laboratory setting . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

70979-95-2

Molecular Formula

C11H11NO4

Molecular Weight

221.21 g/mol

IUPAC Name

methyl [(E)-(1-oxo-1-phenylpropan-2-ylidene)amino] carbonate

InChI

InChI=1S/C11H11NO4/c1-8(12-16-11(14)15-2)10(13)9-6-4-3-5-7-9/h3-7H,1-2H3/b12-8+

InChI Key

ZOSXMYXXXWLINL-XYOKQWHBSA-N

Isomeric SMILES

C/C(=N\OC(=O)OC)/C(=O)C1=CC=CC=C1

Canonical SMILES

CC(=NOC(=O)OC)C(=O)C1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Starting Materials

  • α-Keto ester : Typically, 1-phenyl-1,2-propanedione or related α-keto esters serve as the carbonyl source.
  • Hydroxylamine derivatives : Hydroxylamine hydrochloride or O-substituted hydroxylamines (e.g., O-methoxycarbonyl hydroxylamine) are used to introduce the oxime functionality.

Reaction Conditions

  • The reaction is often carried out under anhydrous conditions and inert atmosphere (argon or nitrogen) to prevent side reactions.
  • Solvents such as dichloromethane (CH2Cl2), ethyl acetate (AcOEt), or pyridine are commonly used.
  • Temperature control is critical, with initial cooling to 0 °C followed by stirring at room temperature or reflux depending on the step.
  • Bases like potassium carbonate (K2CO3) or pyridine may be used to facilitate the reaction.

Detailed Preparation Method

Formation of Oxime Intermediate

  • The α-keto ester is dissolved in a dry solvent such as pyridine or dichloromethane.
  • Hydroxylamine hydrochloride is added gradually, often in slight excess (e.g., 1.5 equivalents).
  • The mixture is stirred at room temperature or refluxed for 24 hours to ensure complete conversion to the oxime.
  • The reaction mixture is then diluted with ethyl acetate and washed sequentially with aqueous acid (1 M HCl), saturated sodium bicarbonate, and brine to remove impurities.
  • The organic layer is dried over magnesium sulfate (MgSO4) and concentrated under reduced pressure.
  • The crude oxime is purified by flash column chromatography using a hexane/ethyl acetate solvent system.

O-(Methoxycarbonyl) Group Introduction

  • The purified oxime is reacted with methyl chloroformate or a similar methoxycarbonylating agent.
  • This step is typically performed at low temperature (0 °C) under an inert atmosphere.
  • A base such as triethylamine or potassium carbonate is added to neutralize the generated acid and drive the reaction forward.
  • After completion, the reaction mixture is worked up by dilution with an organic solvent, washing, drying, and concentration.
  • Final purification is achieved by flash chromatography to isolate this compound as a white or light yellow solid.

Representative Reaction Scheme

Step Reagents & Conditions Product Yield (%) Notes
1 α-Keto ester + Hydroxylamine·HCl, pyridine, reflux 24 h Oxime intermediate 85-95 Anhydrous, inert atmosphere
2 Oxime + Methyl chloroformate, base, 0 °C to RT This compound 70-90 Purified by flash chromatography

Analytical and Purification Notes

  • Purity and identity are confirmed by NMR (1H and 13C), IR spectroscopy, and high-resolution mass spectrometry (HRMS).
  • Melting point determination and chromatographic behavior (Rf values) are used to assess purity.
  • The compound is typically stable under standard storage conditions (room temperature, dry environment).

Research Findings and Optimization

  • The reaction efficiency depends on the purity of starting materials and strict control of moisture.
  • Use of dry solvents and inert atmosphere significantly improves yield and reduces side products.
  • The choice of base and temperature during the methoxycarbonylation step affects the selectivity and yield.
  • Flash chromatography solvent systems (hexane/ethyl acetate ratios) are optimized for best separation.

Summary Table of Preparation Parameters

Parameter Typical Value/Condition Impact on Synthesis
Solvent for oxime formation Pyridine or CH2Cl2 Solubility and reaction rate
Temperature (oxime formation) Room temperature to reflux (80-100 °C) Reaction completion time
Hydroxylamine source Hydroxylamine hydrochloride (1.5 eq) Ensures complete oxime formation
Base for methoxycarbonylation Triethylamine or K2CO3 Neutralizes acid, drives reaction
Temperature (methoxycarbonylation) 0 °C to room temperature Controls reaction selectivity
Purification method Flash chromatography (hexane/AcOEt) Product purity
Yield range 70-95% overall Dependent on reaction control

Chemical Reactions Analysis

Types of Reactions

O-(Methoxycarbonyl)-N-(1-methyl-2-oxo-2-phenylethylidene)hydroxylamine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oximes or nitriles.

    Reduction: Reduction reactions can convert it into amines or hydroxylamines.

    Substitution: It can participate in nucleophilic substitution reactions, where the hydroxylamine group is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and nucleophiles like halides or amines. Reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures, specific solvents, and sometimes catalysts.

Major Products

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oximes or nitriles, while reduction can produce amines or hydroxylamines. Substitution reactions result in the formation of new compounds with different functional groups replacing the hydroxylamine moiety.

Scientific Research Applications

O-(Methoxycarbonyl)-N-(1-methyl-2-oxo-2-phenylethylidene)hydroxylamine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of O-(Methoxycarbonyl)-N-(1-methyl-2-oxo-2-phenylethylidene)hydroxylamine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound can modulate the activity of these targets, leading to various physiological effects. The exact pathways involved depend on the specific application and the biological context.

Comparison with Similar Compounds

Substituent Variations: Methoxy vs. Ethoxy vs. Benzoyloxy Groups

The compound’s structural analogs differ primarily in the substituent attached to the hydroxylamine group. Key examples include:

Compound Name CAS Number Substituent Group Key Applications
O-(Methoxycarbonyl)-N-(1-methyl-2-oxo-2-phenylethylidene)hydroxylamine 265-967-5 / 65894-76-0 Methoxycarbonyl (OCH₃COO-) Polyimide precursors, photopolymerization
O-(Ethoxycarbonyl)-N-(1-methyl-2-oxo-2-phenylethylidene)hydroxylamine 265-301-3 Ethoxycarbonyl (OC₂H₅COO-) Polymer synthesis (similar to methoxy variant but with altered solubility)
O-Benzoyl-N-(1-methyl-2-oxo-2-phenylethylidene)hydroxylamine 17292-57-8 Benzoyloxy (C₆H₅COO-) Photosensitizers, specialty chemicals
PDO (Methoxycarbonyloxime derivative) 70979-95-2 Methoxycarbonyloxime (OCH₃COO-N-O-) Photochemical applications, photosensitizers

Key Observations:

  • Methoxy vs. Ethoxy Groups : The ethoxy variant (C₂H₅) exhibits lower solubility in polar solvents compared to the methoxy (CH₃) derivative due to increased hydrophobicity, impacting its processing in polymer synthesis .
  • Benzoyloxy Group : The aromatic benzoyl group enhances UV stability and photochemical activity, making it suitable for applications like photosensitizers .
  • Reactivity : The methoxycarbonyl group in the target compound balances reactivity and stability, enabling efficient cross-linking in polymers without premature degradation .

Functional Group Comparisons

  • Hydroxylamine Backbone : All analogs share the N-(1-methyl-2-oxo-2-phenylethylidene)hydroxylamine core, which provides a rigid, conjugated structure. This backbone influences thermal stability and electronic properties .
  • Cross-Linking Efficiency : The methoxycarbonyl variant demonstrates faster cross-linking kinetics in polyimide synthesis compared to the ethoxy analog, likely due to its smaller steric profile .

Polymer Chemistry

The target compound is integral to two-photon polymerization (2PP) techniques, where its methoxycarbonyl group improves precursor solubility and enables precise 3D printing of polyimide structures . In contrast, the ethoxy derivative requires longer soft-bake times for solvent removal, reducing processing efficiency .

Biological Activity

O-(Methoxycarbonyl)-N-(1-methyl-2-oxo-2-phenylethylidene)hydroxylamine (CAS No. 70979-95-2) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological activity, focusing on its antimicrobial properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C11H11NO4, with a molecular weight of approximately 221.21 g/mol. The compound features a hydroxylamine functional group, which is known for its reactivity and ability to form various derivatives.

Antimicrobial Activity

Recent studies have demonstrated that compounds structurally related to this compound exhibit significant antibacterial and antifungal activities.

Case Studies

  • Antibacterial Activity : A study evaluated various derivatives against Gram-positive and Gram-negative bacteria. Compounds showed Minimum Inhibitory Concentrations (MICs) ranging from 0.004 mg/mL to 0.045 mg/mL, outperforming standard antibiotics like ampicillin and streptomycin in efficacy against bacteria such as Escherichia coli and Staphylococcus aureus .
  • Antifungal Activity : The same derivatives demonstrated antifungal properties with MIC values between 0.004 mg/mL and 0.06 mg/mL against fungi like Trichoderma viride and Aspergillus fumigatus. The most potent compounds showed remarkable inhibition rates, suggesting a promising avenue for antifungal drug development .

The biological activity of this compound may be attributed to its ability to inhibit key enzymes involved in bacterial cell wall synthesis and fungal growth. Molecular docking studies suggest that these compounds interact with targets such as MurB in bacteria, which is crucial for peptidoglycan biosynthesis, thereby disrupting cell wall formation .

Structure–Activity Relationship (SAR)

Understanding the SAR is critical for optimizing the biological activity of hydroxylamine derivatives:

  • Substituents : The presence of specific functional groups significantly influences antimicrobial potency.
  • Hydroxylamine Group : This functional group enhances the reactivity towards microbial targets, contributing to the overall efficacy .

Data Summary

The following table summarizes the antimicrobial activity of selected derivatives related to this compound:

CompoundMIC (mg/mL)MBC (mg/mL)Target Organism
Compound A0.0040.008En. cloacae
Compound B0.0150.030S. aureus
Compound C0.0450.060E. coli
Compound D0.0060.012T. viride

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